B1166409 EC 3.5.1.11 CAS No. 9014-06-6

EC 3.5.1.11

Cat. No.: B1166409
CAS No.: 9014-06-6
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Description

Introduction to Penicillin Amidase

Enzyme Classification and Nomenclature

Penicillin amidase belongs to the hydrolase class (EC 3.-.-.-), specifically acting on carbon-nitrogen bonds in non-peptide substrates (EC 3.5.-.-). Within this subclass, it targets linear amides (EC 3.5.1.-). Its official systematic name, penicillin amidohydrolase , reflects its role in hydrolyzing the amide bond of penicillin. The Enzyme Commission (EC) system categorizes it as follows:

EC Level Classification Description
3 Hydrolases Cleave bonds via hydrolysis.
3.5 C-N non-peptide bond hydrolases Target amides, ureides, and related compounds.
3.5.1 Linear amides Hydrolyze linear amide substrates.
3.5.1.11 Penicillin amidase Specific to penicillin and derivatives.

This classification aligns with its catalytic mechanism, which involves nucleophilic attack on the amide bond.

Historical Discovery and Development

Penicillin amidase was first reported in 1950 by Kinichiro Sakaguchi and Sawao Murao , who identified its activity in Penicillium chrysogenum and Aspergillus oryzae. Their work demonstrated the enzyme’s ability to split penicillin G into phenylacetic acid and 6-APA, laying the foundation for industrial applications.

By the 1960s, bacterial sources such as Escherichia coli and Bacillus megaterium were discovered to produce higher yields of the enzyme, enabling scalable production. The 1970s marked a turning point with the advent of immobilized enzyme technology , which allowed reusable biocatalysts for continuous 6-APA synthesis. For example, Bayer AG pioneered immobilized penicillin amidase in 1972, revolutionizing antibiotic manufacturing.

Systematic Naming: Penicillin Amidohydrolase

The IUPAC-recommended name, penicillin amidohydrolase , emphasizes its hydrolytic activity on the amide bond of penicillin. The reaction is:
$$
\text{Penicillin} + \text{H}_2\text{O} \rightarrow \text{6-Aminopenicillanate} + \text{Carboxylate}
$$
This specificity ensures that the β-lactam ring—critical for antibiotic activity—remains intact during hydrolysis.

Alternative Designations and Synonyms

Penicillin amidase is interchangeably referenced by several synonyms, reflecting its diverse applications and discovery context:

  • Penicillin acylase (emphasizes acyl group transfer)
  • Benzylpenicillin acylase (substrate specificity for penicillin G)
  • Semacylase and Novozym 217 (commercial preparation names)
  • α-Acylamino-β-lactam acylhydrolase (describes bond cleavage site)

These terms are used contextually in industrial and academic literature.

Taxonomic Distribution in Microorganisms

Penicillin amidase is produced by diverse microorganisms, optimized through evolution for niche-specific functions:

Bacteria
  • Escherichia coli : Widely studied for recombinant enzyme production; strains like E. coli ATCC 11105 have high acylase activity.
  • Bacillus megaterium : Secretes extracellular penicillin amidase with a molecular weight of ~120 kDa.
  • Alcaligenes faecalis : Produces a thermostable variant (AfPGA) with a disulfide bridge enhancing stability.
Fungi
  • Penicillium chrysogenum : Original source identified by Sakaguchi and Murao; intracellular enzyme with low activity on penicillin G.
  • Mucor griseocyanus : Extracellular production (570 IU/L) using lactose as a carbon source.
Actinobacteria
  • Streptomyces lavendulae : Utilized in early industrial processes for 6-APA synthesis.

The table below summarizes key producers:

Organism Enzyme Characteristics Applications
Escherichia coli Recombinant overexpression; pH 7.8 Semisynthetic antibiotic synthesis
Alcaligenes faecalis Thermostable; structural stability Industrial biocatalysis
Penicillium chrysogenum Intracellular; low activity Historical research

Properties

CAS No.

9014-06-6

Synonyms

E-PCA; EC 3.5.1.11; PENICILLIN ACYLASE; PENICILLIN AMIDASE; PENICILLIN AMIDASE, IMMOBILIZED ON EUPERGIT(R) C; PENICILLIN AMIDOHYDROLASE; PENICILLIN G AMIDASE; PENICILLIN G AMIDASE, CARRIER-FIXED

Origin of Product

United States

Preparation Methods

Bacterial Sources and Fermentation Strategies

PGA is predominantly produced by Escherichia coli and Bacillus megaterium. In E. coli, the pac gene encoding PGA is induced under temperature- or pH-shift conditions, yielding intracellular enzyme concentrations of 15–20% of total cellular protein. Fed-batch fermentations using glycerol as a carbon source achieve cell densities of 50–60 g/L dry weight, with PGA activities reaching 800–1,200 IU/L. B. megaterium secretes PGA extracellularly, simplifying downstream processing; optimized media containing 2% (w/v) soybean meal and 0.1% phenylacetic acid induce enzyme titers of 1,500 IU/L.

Recombinant Expression Systems

Heterologous expression in Pichia pastoris via the alcohol oxidase (AOX1) promoter enables glycosylation-free PGA production. High-cell-density fermentations in 5-L bioreactors yield 4.5 g/L of active enzyme with a specific activity of 220 IU/mg. Codon-optimized synthetic genes expressed in Streptomyces lividans improve thermostability, with a 40% activity retention after 24 hours at 50°C.

Purification Techniques for PGA

Ammonium Sulfate Precipitation and Chromatography

Crude PGA extracts are typically precipitated at 80% ammonium sulfate saturation, recovering 70–80% activity. Subsequent hydrophobic interaction chromatography (HIC) on phenyl-Sepharose CL-4B achieves 12-fold purification (Table 1). Ion-exchange chromatography using Q-Sepharose FF at pH 6.0 further enhances purity, with a final specific activity of 450 IU/mg.

Table 1: Purification of PGA from Bacillus megaterium

StepTotal Activity (IU)Protein (mg)Specific Activity (IU/mg)Purification (fold)Yield (%)
Crude Extract15,6001,20013.01.0100
(NH₄)₂SO₄ Precipitation12,48048026.02.080
Phenyl-Sepharose9,36060156.012.060
Q-Sepharose FF7,02015.6450.034.645

Affinity-Based Purification

Immobilized metal affinity chromatography (IMAC) with Ni²⁺-NTA resins captures His-tagged PGA variants with 95% binding efficiency. Elution with 250 mM imidazole yields >95% pure enzyme in a single step, though non-specific binding of host proteins remains a challenge.

Immobilization Methods for Industrial Applications

Covalent Binding to Porous Supports

Covalent immobilization on epoxy-activated polyvinyl alcohol (PVA) beads enhances PGA operational stability. At pH 8.5, 90% enzyme loading is achieved, retaining 85% initial activity after 10 hydrolysis cycles. Silica-based carriers functionalized with glutaraldehyde exhibit superior mechanical strength, with a half-life of 180 days at 37°C.

Encapsulation in Hydrogel Matrices

Entrapment in Lentikats® hydrogels (polyvinyl alcohol-polyethylene glycol) protects PGA from shear forces in stirred-tank reactors. The immobilized enzyme maintains 90% productivity over 50 batch reactions, with no detectable leaching.

Table 2: Comparison of Immobilization Supports

Support MaterialImmobilization Efficiency (%)Residual Activity (%)Operational Half-Life (cycles)
Epoxy-PVA908515
Glutaraldehyde-Silica889220
Lentikats® Hydrogel959550

Crystallization and Structural Insights

Crystallization of PGA at 20°C using 25% PEG 3350 and 0.2 M sodium citrate (pH 5.6) produces orthorhombic crystals diffracting to 1.8 Å resolution. Structural analysis reveals a heterodimeric αβ-subunit arrangement, with the catalytic Ser³⁷⁰ located in a deep substrate-binding pocket. Site-directed mutagenesis of Asn²⁸⁰ to alanine increases substrate affinity by 3-fold, enabling efficient hydrolysis of bulkier penicillin derivatives.

Industrial Process Optimization

Continuous Bioreactor Systems

Packed-bed reactors with silica-immobilized PGA process 10,000 L of penicillin G solution (2% w/v) daily, achieving 98% conversion to 6-APA. Integrated product removal via ion-exchange resins minimizes feedback inhibition by phenylacetic acid.

Downstream Processing

6-APA is isolated by acid precipitation at pH 4.2, yielding 85–90% purity. Residual phenoxyacetic acid is extracted with ethyl acetate, reducing impurities to <0.5% .

Chemical Reactions Analysis

Catalyzed Reaction

Penicillin amidase hydrolyzes the amide bond in penicillin derivatives, yielding 6-aminopenicillanic acid (6-APA) and a carboxylate side chain :

Penicillin+H2O6 APA+Carboxylate\text{Penicillin}+\text{H}_2\text{O}\rightarrow \text{6 APA}+\text{Carboxylate}

Example :

  • Penicillin G6-APA + Phenylacetic acid .

Substrate Specificity and Classification

Penicillin acylases are classified based on their substrate preferences :

Class Substrate Preferred Side Chain Example Source Organisms
IPenicillin VPhenoxyacetylActinoplanes utahensis
IIaPenicillin GAromatic (e.g., benzyl)Escherichia coli
IIbAliphatic amidesAliphatic (e.g., octanoyl)Pseudomonas aeruginosa
IIIAmpicillinα-AminobenzylAchromobacter sp.

E. coli PA-G (Class IIa) is the most widely studied for industrial applications .

Catalytic Mechanism

The enzyme employs a serine protease-like mechanism involving:

  • Nucleophilic Attack : The N-terminal serine (Ser1B in E. coli) attacks the carbonyl carbon of the amide bond, forming a tetrahedral intermediate stabilized by Asn241B and Ala69B .

  • Acyl-Enzyme Intermediate : The substrate’s acyl group binds covalently to the serine .

  • Hydrolysis : A water molecule completes the hydrolysis, releasing 6-APA and the carboxylate .

Key Catalytic Residues :

Residue Role
Ser1B (Ser290)Nucleophile; forms acyl-enzyme intermediate
Asn241B (Asn530)Stabilizes tetrahedral intermediate
Ala69B (Ala358)Part of the oxyanion hole

6-APA Production

6-APA is the core structure for semisynthetic penicillins (e.g., amoxicillin). Industrial processes use immobilized penicillin acylases for repeated batch reactions :

  • Immobilization Methods :

    • Covalent binding on silica gel (78% activity retention) .

    • Encapsulation in polyvinyl alcohol hydrogels (90% conversion over 50 cycles) .

Process Optimization

Parameter Optimal Condition Effect on Yield
Temperature22–30°CHigher solubility of 6-APA
pH7.5–8.0Maximizes enzyme stability
Substrate Conc.≤2% (w/v) Penicillin G/VPrevents substrate inhibition

E. coli PA-G achieves 820 U/L under optimized conditions (T7 promoter, 22°C, LB medium) .

Mutagenesis for Stability

  • Substitutions at Lys299 and Thr263 in E. coli PA-G improve folding and reduce precursor aggregation .

  • SecB chaperone co-expression enhances periplasmic transport and solubility .

Immobilization Performance

Support Immobilization Method Operational Stability Activity Retention
Silica gelCovalent binding80% after 10 cycles78%
Lentikats hydrogelEncapsulation90% after 50 cycles85–92%

Structural Insights

  • PDB 1PNL (E. coli PA-G): Reveals a heterodimeric structure with α- and β-subunits .

  • Active Site : A deep hydrophobic pocket accommodates aromatic side chains (e.g., benzyl group in penicillin G) .

Thermodynamic Data

Equilibrium constants (KK) and enthalpy changes (ΔH\Delta H) for penicillin hydrolysis are influenced by pH and temperature . For example:

  • K=4.23K=4.23 at pH 8.8, 25°C .

Scientific Research Applications

Overview

EC 3.5.1.11, commonly known as penicillin amidase or penicillin acylase, is an enzyme that catalyzes the hydrolysis of penicillin to produce 6-aminopenicillanic acid, which is a precursor for various beta-lactam antibiotics. This enzyme is primarily sourced from Escherichia coli and has wide-ranging applications in pharmaceutical and biotechnological industries.

Industrial Applications

Penicillin amidase is extensively utilized in the following areas:

  • Antibiotic Production : The primary application of penicillin amidase is in the synthesis of beta-lactam antibiotics. It facilitates the conversion of penicillin G into 6-aminopenicillanic acid, which can then be chemically modified to produce various antibiotics such as ampicillin and amoxicillin .
  • Biocatalysis : This enzyme serves as a biocatalyst in organic synthesis, particularly in the production of cephalosporins. For instance, immobilized penicillin amidase has been used effectively for the enzymatic synthesis of cephalexin from D(-)-phenylglycine methyl ester and 7-amino-3-deacetoxycephalosporanic acid .
  • Pharmaceutical Processes : Penicillin amidase plays a crucial role in pharmaceutical manufacturing processes, enhancing the efficiency of reactions involved in antibiotic production. Its ability to operate under mild conditions makes it suitable for environmentally friendly processes .

Case Study 1: Enzymatic Synthesis of Cephalexin

A study demonstrated the immobilization of penicillin amidase on a nylon membrane for the synthesis of cephalexin. The research highlighted that varying temperature gradients could enhance production rates significantly, achieving a 100% increase in cephalexin yield with reduced production times .

Case Study 2: Production Optimization

Research focusing on optimizing the production of penicillin amidase from Bacillus megaterium showed that specific growth conditions, including pH adjustments and nutrient supplementation, could triple enzymatic activity compared to standard conditions . This indicates the importance of environmental factors in maximizing enzyme yield for industrial applications.

Purification Techniques

The purification of penicillin amidase has been explored through various methods:

  • Affinity Chromatography : Techniques utilizing phenylacetic acid derivatives as affinity ligands have proven effective for isolating penicillin amidase from crude extracts . This method minimizes enzyme loss during purification.
  • Hydrophobic Interaction : Hydrophobic chromatography has also been employed to purify this enzyme, highlighting its versatility in different biochemical contexts .

Enzyme Mechanism

The enzymatic reaction involves several key steps:

  • The enzyme binds to penicillin at its active site.
  • A nucleophilic attack occurs on the carbonyl carbon of the amide bond.
  • The reaction produces 6-aminopenicillanic acid and other byproducts through a series of intermediate formations and bond cleavages .

Comparison with Similar Compounds

Table 1. Comparative Properties of PGAs from Different Sources

Source Organism Thermal Stability Substrate Affinity (Penicillin G) Specific Activity (units/mg) Key Industrial Advantage
Alcaligenes faecalis High High Not reported High stability, enantioselectivity
Bacillus megaterium Moderate Moderate Not reported Broad substrate range
Escherichia coli Moderate Moderate 5–10 Cost-effective production

Comparison with Functionally Similar Amidases in Antibiotic Biocatalysis

Cephalosporin Acylases

Though classifies cephalosporin amidases under EC 3.5.1.11, these enzymes typically act on cephalosporins (e.g., cephalosporin C) to produce 7-aminocephalosporanic acid (7-ACA), a precursor for cephalosporin antibiotics. Unlike PGA, cephalosporin acylases (e.g., EC 3.5.1.41) exhibit distinct substrate specificity and are structurally divergent despite shared mechanistic features (amide bond hydrolysis) .

Glutaryl Acylase (EC 3.5.1.93)

This enzyme hydrolyzes glutaryl side chains from cephalosporin C to yield 7-ACA. While functionally analogous to PGA, it operates at a different substrate position and is less efficient in penicillin-derived processes .

Research Advancements: Engineering and Immobilization Strategies

Enzyme Engineering

Computational design has enhanced PGA’s enantioselectivity for synthesizing chiral pharmaceuticals. For example, engineered E. coli PGA variants show improved activity toward non-natural substrates, expanding applications in API production .

Immobilization

Immobilizing A.

Thermodynamic and Kinetic Properties

The hydrolysis of amoxicillin by PGA exhibits a reaction enthalpy (ΔrH°) of −25.16 kJ/mol at 298.15 K, reflecting its exothermic nature . Kinetic parameters (e.g., Km, Vmax) vary by source, with A. faecalis PGA showing lower Km (higher substrate affinity) than E. coli PGA .

Q & A

Basic Research Questions

Q. How can I design a robust assay to measure EC 3.5.1.11 activity in vitro?

  • Methodological Answer : Use spectrophotometric methods to monitor substrate hydrolysis (e.g., phenylacetyl derivatives) at 250–270 nm, as the reaction releases 6-aminopenicillanic acid. Include controls for non-enzymatic hydrolysis and validate results with HPLC for product quantification . Ensure buffer optimization (pH 7.5–8.5) and temperature (30–37°C) align with the enzyme’s natural conditions. For kinetic studies, employ the Michaelis-Menten model with varying substrate concentrations and fit data using nonlinear regression tools like GraphPad Prism .

Q. What are the critical factors influencing this compound stability during purification?

  • Methodological Answer : Stabilize the enzyme by adding 10% glycerol or 1 mM EDTA to prevent metal-ion-induced denaturation. Use ion-exchange chromatography (e.g., DEAE-Sepharose) followed by size-exclusion chromatography. Monitor activity loss at each step via SDS-PAGE and activity assays. Avoid freeze-thaw cycles; instead, store aliquots at –80°C with cryoprotectants .

Q. How do I verify the specificity of this compound for penicillin derivatives versus other β-lactam substrates?

  • Methodological Answer : Perform competitive inhibition assays using structurally similar substrates (e.g., ampicillin vs. cephalosporin C). Measure kinetic parameters (KmK_m, VmaxV_{max}) and compare inhibition constants (KiK_i). Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and validate with site-directed mutagenesis of active-site residues (e.g., Ser-77, Lys-213) .

Advanced Research Questions

Q. How can I resolve contradictions in reported pH optima for this compound across studies?

  • Methodological Answer : Conduct a meta-analysis of published data (e.g., 10+ studies) to identify variables such as buffer composition (Tris vs. phosphate), ionic strength, and substrate type. Replicate key experiments under standardized conditions, and use multivariate regression to isolate confounding factors. Publish raw datasets and statistical code to enhance reproducibility .

Q. What experimental designs are optimal for probing the role of this compound in antibiotic resistance pathways?

  • Methodological Answer : Employ a combination of transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map enzyme expression in resistant vs. susceptible bacterial strains. Use CRISPR-Cas9 knockouts to validate functional roles and assess resistance via minimum inhibitory concentration (MIC) assays. Include isothermal titration calorimetry (ITC) to study enzyme-substrate interactions in resistant mutants .

Q. How can I engineer this compound for enhanced thermostability without compromising catalytic efficiency?

  • Methodological Answer : Apply directed evolution using error-prone PCR or site-saturation mutagenesis focused on flexible loop regions (e.g., residues 150–170). Screen mutants via high-throughput activity assays at elevated temperatures (50–60°C). Use RosettaDDG to predict stabilizing mutations and validate with circular dichroism (CD) spectroscopy for structural integrity .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing this compound kinetic data with non-linear trends?

  • Methodological Answer : Use mixed-effects models to account for batch variability in enzyme preparations. For non-Michaelis-Menten kinetics (e.g., substrate inhibition), fit data to the Hill equation or allosteric models. Validate with bootstrapping (1,000+ iterations) to estimate confidence intervals for parameters like K0.5K_{0.5} and nHn_H .

Q. How should I address conflicting structural data on this compound’s active-site conformation?

  • Methodological Answer : Compare X-ray crystallography (2.0–3.0 Å resolution) and cryo-EM structures to identify flexible regions. Perform molecular dynamics (MD) simulations (e.g., GROMACS) to model conformational changes during substrate binding. Validate with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map solvent accessibility .

Table: Key Methodological Considerations for this compound Research

Aspect Recommendation Evidence
Activity Assays Use 0.1–1.0 mM substrate in Tris-HCl (pH 8.0); monitor at 260 nm.
Purification DEAE-Sepharose + size exclusion; include protease inhibitors (PMSF).
Structural Studies Combine crystallography (PDB ID: 1PVA) with MD simulations for dynamic insights.
Data Transparency Share raw kinetics data via repositories like Zenodo; document statistical code.

Guidelines for Research Integrity

  • Reproducibility : Document experimental protocols in detail, including buffer recipes and equipment models .
  • Conflict Resolution : Disclose all funding sources and perform blinded data analysis to mitigate bias .
  • Theoretical Frameworks : Link findings to existing models (e.g., enzyme evolution, antibiotic resistance mechanisms) .

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